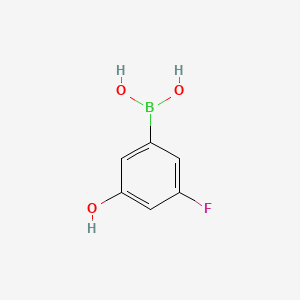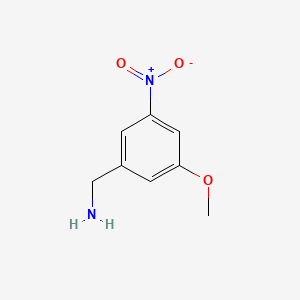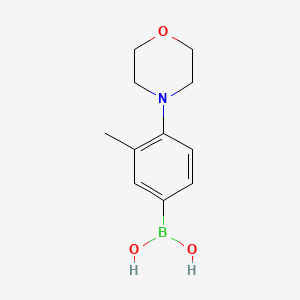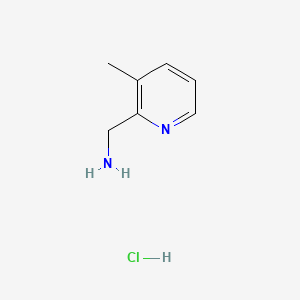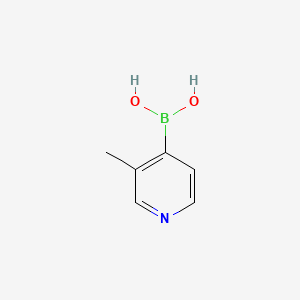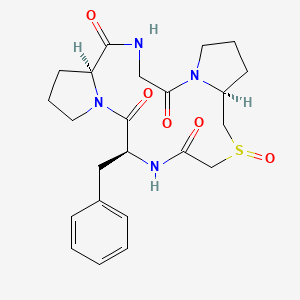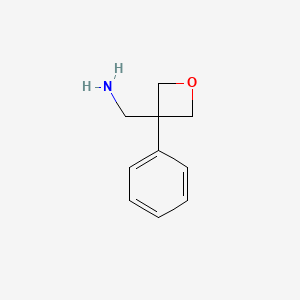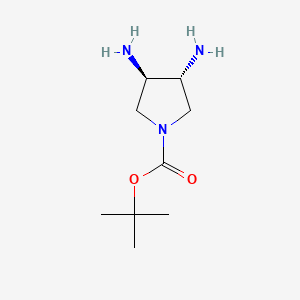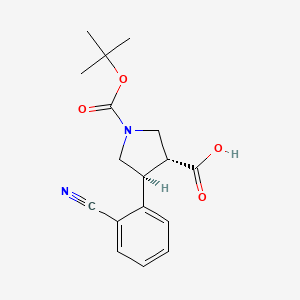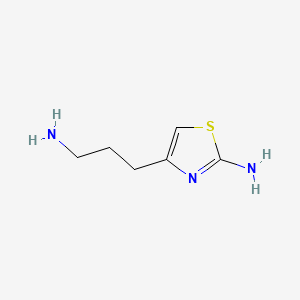
4-(3-Aminopropyl)-1,3-thiazol-2-amine
カタログ番号 B591746
CAS番号:
136604-78-9
分子量: 157.235
InChIキー: IOXZFXWMILDPTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Aminopropyl)-1,3-thiazol-2-amine” is a type of organic compound containing an amine group and a thiazole ring. Amines are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring .
Synthesis Analysis
While specific synthesis methods for “4-(3-Aminopropyl)-1,3-thiazol-2-amine” were not found, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . Thiazoles can be synthesized through the Hantzsch thiazole synthesis or the Cook-Heilbron thiazole synthesis .Molecular Structure Analysis
The molecular structure of “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would likely consist of a thiazole ring attached to a three-carbon chain (propyl) with an amine group at the end. The exact structure would depend on the position of these groups .Chemical Reactions Analysis
Amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid. Thiazoles can participate in reactions such as S-alkylation, N-alkylation, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would depend on factors such as its exact molecular structure and the presence of any functional groups .科学的研究の応用
-
Scientific Field: Nanotechnology
- Application Summary : Aminopropyl-functionalized silica nanoparticles (SiO2 NPs) have been used in various applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Methods of Application : The synthesis of these nanoparticles involves the use of aminopropyl compounds as functionalizing agents. The nanoparticles are then used as supports for other active materials or as carriers for drugs .
- Results or Outcomes : The use of these nanoparticles has led to improved performance in various applications, including enhanced catalytic activity, improved drug delivery efficiency, and more effective environmental remediation .
-
Scientific Field: Material Science
- Application Summary : (3-Aminopropyl)triethoxysilane has been used to modify the surface of silica nanoparticles synthesized via reverse micro emulsion .
- Methods of Application : The aminopropyl compound is added to the nanoparticle synthesis process, resulting in nanoparticles with aminopropyl groups on their surface .
- Results or Outcomes : The addition of the aminopropyl groups can affect the colloidal stability and dissolution behavior of the nanoparticles .
-
Scientific Field: Biosensors
- Application Summary : 3-Aminopropyltriethoxysilane (APTES) is frequently used for surface functionalization on oxide surfaces in the development of highly sensitive and selective biosensors .
- Methods of Application : The silanization process with APTES on oxide surfaces is used for surface functionalization. This process is optimized to obtain a stable surface and effectively immobilize the bioreceptors, which leads to improved repeatability and sensitivity of the biosensor .
- Results or Outcomes : The use of APTES in biosensors has led to improved repeatability and sensitivity .
-
Scientific Field: Material Science
- Application Summary : (3-Aminopropyl)triethoxysilane is used to modify the surface of silica nanoparticles synthesized via reverse micro emulsion .
- Methods of Application : The aminopropyl compound is added to the nanoparticle synthesis process, resulting in nanoparticles with aminopropyl groups on their surface .
- Results or Outcomes : The addition of the aminopropyl groups can affect the colloidal stability and dissolution behavior of the nanoparticles .
-
Scientific Field: Surface Modification
- Scientific Field: Biomedicine and Agriculture
- Application Summary : Silica nanomaterials, functionalized with (3-aminopropyl)triethoxysilane (APS), have been studied for their potential applications in biomedicine and agriculture .
- Methods of Application : APS is used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading . The colloidal stability of APS-functionalized silica nanoparticles has been investigated .
- Results or Outcomes : The study found that when APS is on the interior of the silica nanoparticle, it facilitates dissolution, but when APS is condensed both on the interior and exterior, only the exterior siloxane bonds experience catalytic hydrolysis, and the interior dissolution is dramatically suppressed .
将来の方向性
特性
IUPAC Name |
4-(3-aminopropyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXZFXWMILDPTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650837 |
Source


|
| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-1,3-thiazol-2-amine | |
CAS RN |
136604-78-9 |
Source


|
| Record name | 2-Amino-4-thiazolepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136604-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
1082066-52-1
3-Fluoro-5-hydroxyphenylboronic acid
871329-82-7
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate
1308644-71-4


![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)
